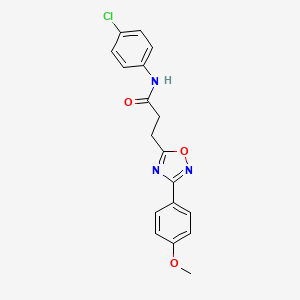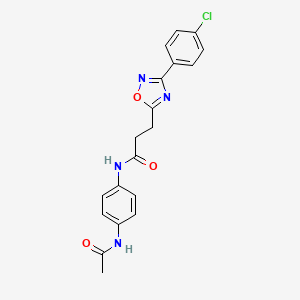
N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as FTOB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTOB is a small molecule that has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide inhibits the activity of its target enzymes by binding to their active sites and preventing them from carrying out their catalytic functions. In the case of FAAH, N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide binds to the enzyme's catalytic site and prevents it from degrading endocannabinoids. In the case of CAIX, N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide binds to a hydrophobic pocket near the enzyme's active site and prevents it from carrying out its catalytic function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide depend on its target enzyme and the specific biological system in which it is being studied. In the case of FAAH inhibition, N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to increase endocannabinoid levels, which can have neuroprotective effects and may be useful in the treatment of neurological disorders. In the case of CAIX inhibition, N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to decrease cancer cell proliferation, which may be useful in the development of new cancer treatments.
Advantages and Limitations for Lab Experiments
One advantage of N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is its high purity and yield when synthesized using the methods described above. Another advantage is its potential applications in various scientific research fields. However, one limitation is that N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide may not be effective in all biological systems or for all target enzymes. Additionally, further research is needed to fully understand the long-term effects of N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide on biological systems.
Future Directions
There are many future directions for research on N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. One direction is the development of new compounds based on the N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide scaffold with improved potency and selectivity for their target enzymes. Another direction is the study of N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide in different biological systems and for different target enzymes. Additionally, further research is needed to fully understand the long-term effects of N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide on biological systems and to develop potential therapeutic applications.
Synthesis Methods
N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide can be synthesized using various methods, including the reaction of 2-furanmethanol with 2,3-dichlorobenzoyl chloride, followed by the reaction of the resulting intermediate with o-tolyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide. Another method involves the reaction of 2-furanmethanol with o-tolyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide, followed by the reaction of the resulting intermediate with 2,3-dichlorobenzoyl chloride. Both methods have been shown to yield N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide with high purity and yield.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has shown potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In cancer research, N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in cancer cell proliferation and may be useful in the development of new cancer treatments.
In drug discovery, N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been used as a scaffold for the development of new compounds with potential therapeutic applications. By modifying the structure of N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, researchers have been able to develop compounds with improved potency and selectivity for their target enzymes.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-14-7-2-3-9-16(14)19-23-21(27-24-19)18-11-5-4-10-17(18)20(25)22-13-15-8-6-12-26-15/h2-12H,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBAFSNRBUTHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693453.png)


![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-hydroxyacetamide](/img/structure/B7693471.png)









